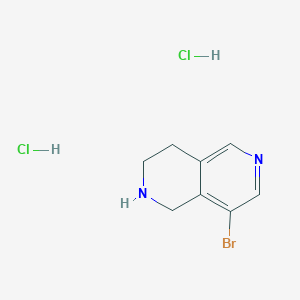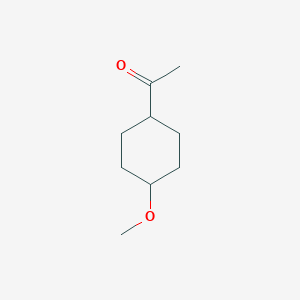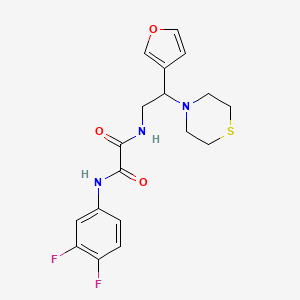
N1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide, also known as DFO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DFO belongs to the class of oxalamide compounds, which have been shown to exhibit a variety of biological activities.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalytic Activities
Novel Synthetic Approaches : Research by Mamedov et al. (2016) introduced a novel synthetic pathway for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound . This method, based on the Meinwald rearrangement, simplifies the synthesis of oxalamides, potentially including derivatives similar to the compound of interest (Mamedov et al., 2016).
Catalytic Applications : A study by Bhunia, Kumar, and Ma (2017) demonstrated the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as an effective ligand for Cu-catalyzed N-arylation of anilines and secondary amines. This suggests the potential of using similar oxalamide derivatives in catalytic processes to synthesize pharmaceuticals and other organic compounds (Bhunia et al., 2017).
Potential Applications in Material Science
- Photophysical Properties : The creation of new donor-acceptor-donor (D-A-D) small molecules based on furan-fused 1,10-phenanthroline derivatives, as explored by Liu et al. (2019), sheds light on the potential application of such compounds in optoelectronic devices. These compounds exhibit intense blue light emission and high photoluminescence quantum yields, indicating their utility in light-emitting diodes (LEDs) and other photonic devices (Liu et al., 2019).
Propiedades
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-14-2-1-13(9-15(14)20)22-18(25)17(24)21-10-16(12-3-6-26-11-12)23-4-7-27-8-5-23/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIOOZICLNVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

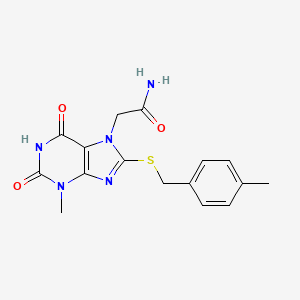
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)
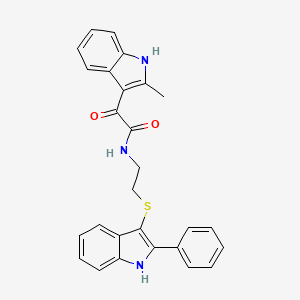
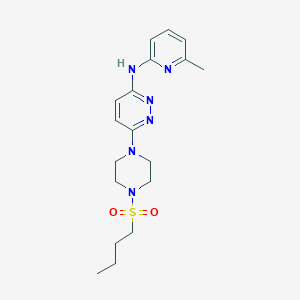
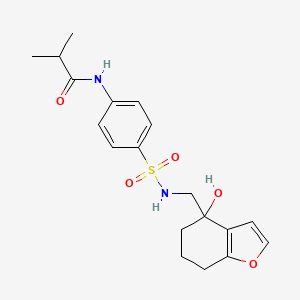
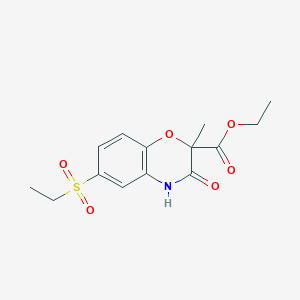
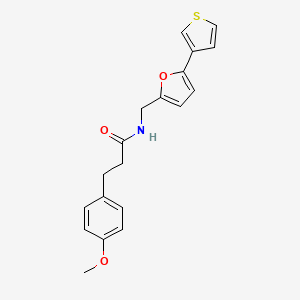
![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)


